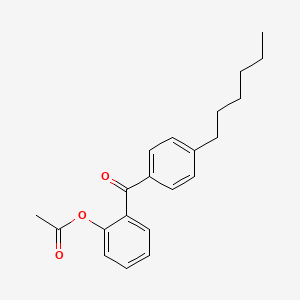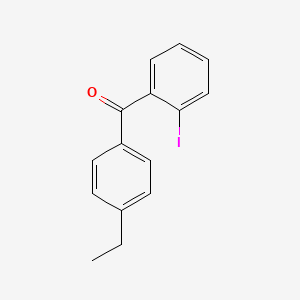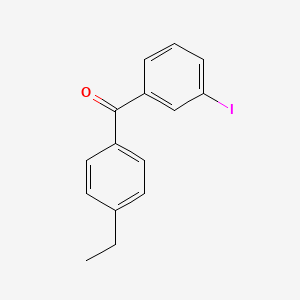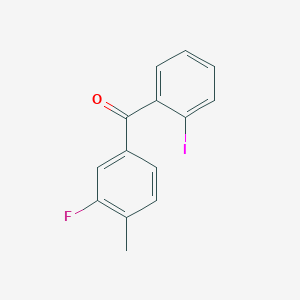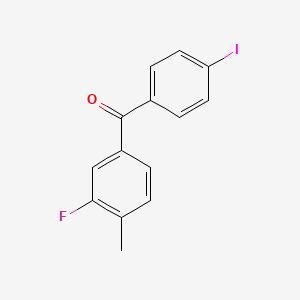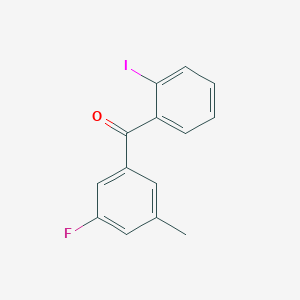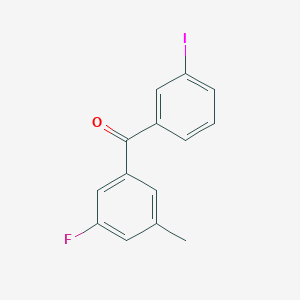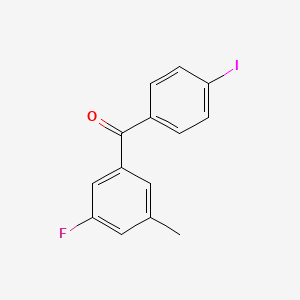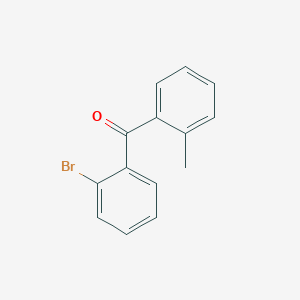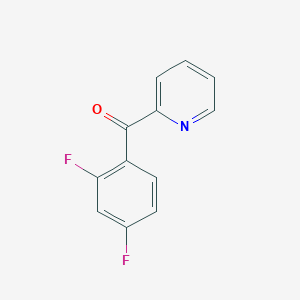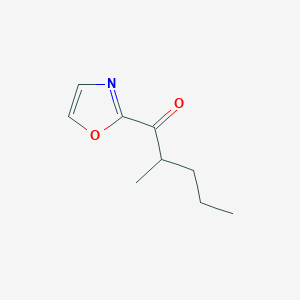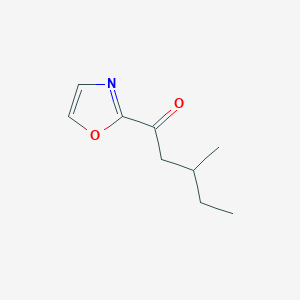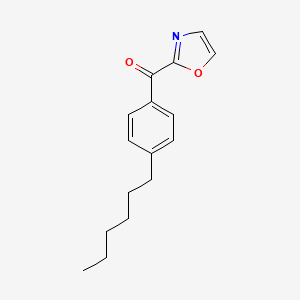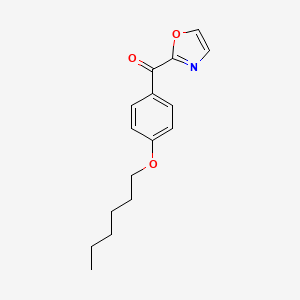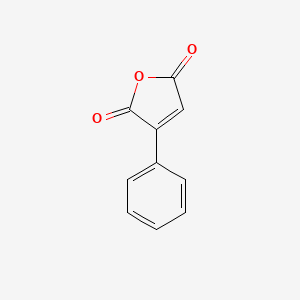
3-Phenylfuran-2,5-dione
概要
説明
3-Phenylfuran-2,5-dione is a chemical compound that is part of a broader class of organic compounds known as furan diones. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, and two ketone groups located at the 2 and 5 positions of the ring. The phenyl group attached to the 3-position distinguishes 3-Phenylfuran-2,5-dione from other furan diones.
Synthesis Analysis
The synthesis of furan dione derivatives can be achieved through various methods. For instance, 5-Arylfuran-2,3-diones can be synthesized by cyclization of aroylpyruvic acids in the presence of thionyl chloride, as demonstrated in the production of 5-Arylfuran-2,3-diones . Another example is the palladium-catalyzed carbonylative annulation reactions using aryl formate as a CO source to synthesize 2-substituted indene-1,3(2H)-dione derivatives, which shows the versatility of carbonylative strategies in constructing furan dione frameworks .
Molecular Structure Analysis
The molecular structure of furan diones can vary, with some exhibiting planar geometries and others having non-planar arrangements due to substituents on the furan ring. For example, the molecular structure of 3,4-difluorofuran-2,5-dione is planar with C2v symmetry, as determined by electron diffraction and microwave spectroscopy . In contrast, the dihedral angle between the tetrahydrofuran-2,5-dione ring and the phenyl ring in 3-Phenyltetrahydrofuran-2,5-dione is 85.68°, indicating a non-planar structure .
Chemical Reactions Analysis
Furan diones can undergo various chemical reactions, including ring cleavage and decyclization under the influence of nucleophiles. For instance, ring cleavage in 4-methyl-5-phenyl-2,3-dihydrofuran-2,3-dione by methanol results in the formation of methyl 3-methyl-4-phenyl-2,4-dioxobutanoate . Additionally, the reaction of 4-Benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione with Η-active nucleophiles can lead to the formation of different products, such as 2-pyrrolones and oxalic acid anilides, depending on the conditions and reagents used .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan diones can be influenced by their molecular structure and substituents. For example, the BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione exhibits chromic effects, including mechano-, thermo-, and chronochromism, and shows solvatochromic and aggregation-induced emission effects . The presence of electron-donating groups, such as methoxy groups, can affect the π-delocalization of the conjugate system and influence the emission properties of the compound .
科学的研究の応用
Synthesis and Chemical Applications
- Synthesis of Antifungal Compounds : 3-Phenylfuran-2,5-dione has been utilized in the synthesis of antifungal gymnoascolide A, highlighting its role in the development of antifungal agents. The process involves chemoselective SN2' coupling and regioselective reduction reactions (Baag & Argade, 2008).
- Study of Thermal Stability and Decomposition : Research on derivatives of 5-phenylfuran-2,3-dione, related to 3-Phenylfuran-2,5-dione, has provided insights into their thermal stability and decomposition kinetics. This work contributes to understanding the thermal behavior of similar furan-dione compounds (Bogdan et al., 1996).
Applications in Material Science and Engineering
- Corrosion Inhibition : Derivatives of 1H-pyrrole-2,5-dione (structurally related to 3-Phenylfuran-2,5-dione) have shown effectiveness as corrosion inhibitors for carbon steel in acidic environments. This has potential implications for the development of new materials for corrosion protection (Zarrouk et al., 2015).
Medical and Biological Research
- Anti-inflammatory Effects : A furan-2,5-dione derivative exhibited potent anti-inflammatory effects, mediated by dual suppression of COX-2 activity and inhibition of LPS-induced inflammatory gene expression. This suggests potential medical applications of furan-dione derivatives in treating inflammation (Shin et al., 2012).
- Antimicrobial Activity : Novel succinimide derivatives of pyrrolidine-2,5-diones, structurally similar to 3-Phenylfuran-2,5-dione, demonstrated promising in vitro antifungal activities, indicating potential applications in developing new antimicrobial agents (Cvetković et al., 2019).
Scientific Research Applications of 3-Phenylfuran-2,5-dione
Synthesis and Chemical Applications
- Synthesis of Antifungal Compounds : 3-Phenylfuran-2,5-dione has been utilized in the synthesis of antifungal gymnoascolide A, highlighting its role in the development of antifungal agents. The process involves chemoselective SN2' coupling and regioselective reduction reactions (Baag & Argade, 2008).
- Study of Thermal Stability and Decomposition : Research on derivatives of 5-phenylfuran-2,3-dione, related to 3-Phenylfuran-2,5-dione, has provided insights into their thermal stability and decomposition kinetics. This work contributes to understanding the thermal behavior of similar furan-dione compounds (Bogdan et al., 1996).
Applications in Material Science and Engineering
- Corrosion Inhibition : Derivatives of 1H-pyrrole-2,5-dione (structurally related to 3-Phenylfuran-2,5-dione) have shown effectiveness as corrosion inhibitors for carbon steel in acidic environments. This has potential implications for the development of new materials for corrosion protection (Zarrouk et al., 2015).
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P280 . This indicates that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
特性
IUPAC Name |
3-phenylfuran-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYCWJVSPFQUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189699 | |
| Record name | 3-Phenylfuran-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylmaleic anhydride | |
CAS RN |
36122-35-7 | |
| Record name | Phenylmaleic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36122-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmaleic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036122357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 36122-35-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylfuran-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylfuran-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLMALEIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UE4F66S87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

